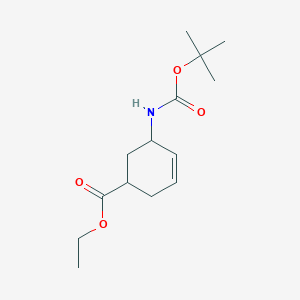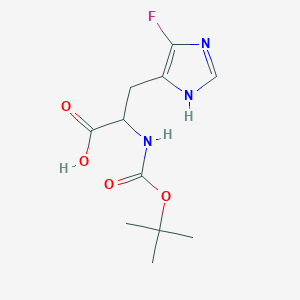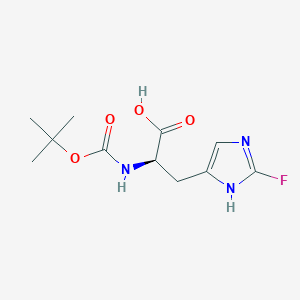
(R)-N-Boc-2-fluoro-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Boc-2-fluoro-histidine is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a fluoro group at the second position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification enhances its stability and makes it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-fluoro-histidine typically involves the following steps:
Protection of Histidine: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Fluorination: The protected histidine is then subjected to fluorination at the second position. This can be done using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-N-Boc-2-fluoro-histidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: The fluoro group in ®-N-Boc-2-fluoro-histidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted histidine derivatives can be obtained.
Deprotected Product: Removal of the Boc group yields 2-fluoro-histidine.
科学的研究の応用
®-N-Boc-2-fluoro-histidine finds applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ®-N-Boc-2-fluoro-histidine exerts its effects is primarily through its interaction with enzymes and proteins. The fluoro group can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound towards its molecular targets. The Boc group, while present, protects the amine functionality, allowing selective reactions at other sites.
類似化合物との比較
®-N-Boc-histidine: Lacks the fluoro group, making it less reactive in certain substitution reactions.
2-fluoro-histidine: Does not have the Boc protecting group, making it more reactive but less stable.
Uniqueness: ®-N-Boc-2-fluoro-histidine is unique due to the presence of both the fluoro and Boc groups, which confer enhanced stability and selective reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.
特性
IUPAC Name |
(2R)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOWQWJSNGOPA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=C(N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

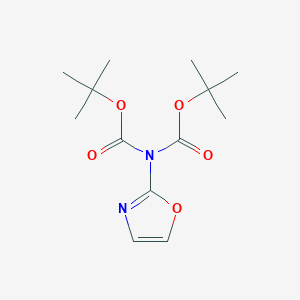
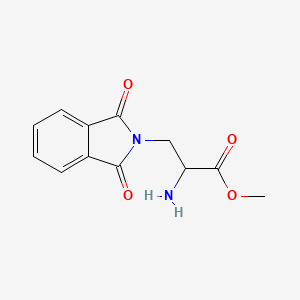
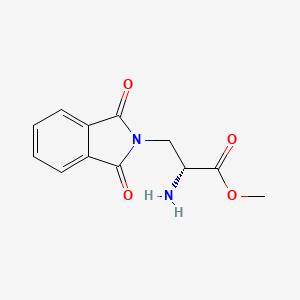
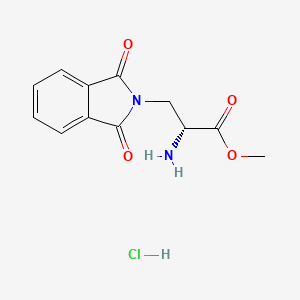
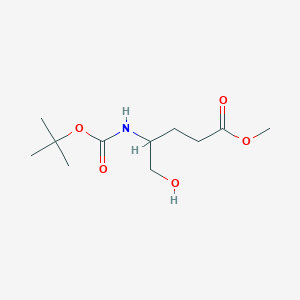
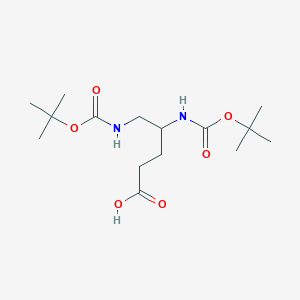

![(2S)-2-amino-2-[(3R)-piperidin-1-ium-3-yl]acetate](/img/structure/B8186188.png)


